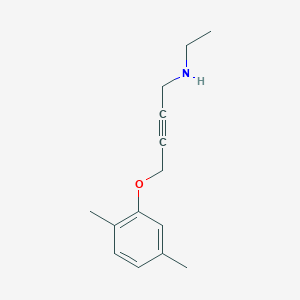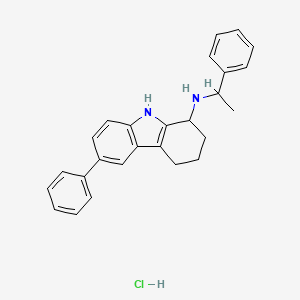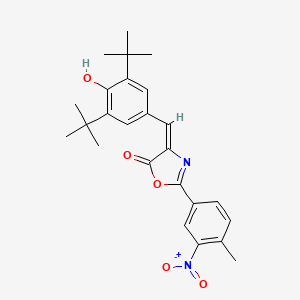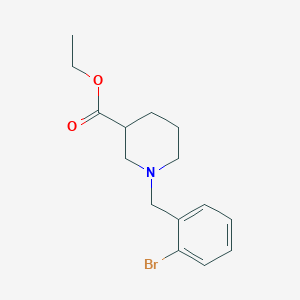
4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine, also known as A-836,339, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective cannabinoid CB2 receptor agonists, which has been shown to have promising effects in treating various diseases.
Wirkmechanismus
The mechanism of action of 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine involves its selective activation of the CB2 receptor. This receptor is primarily expressed in immune cells and has been shown to play a crucial role in regulating inflammation and immune responses. Activation of the CB2 receptor by this compound has been shown to reduce inflammation and pain in various animal models.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in various animal models, including models of arthritis, neuropathic pain, and inflammatory bowel disease. The compound has also been found to have neuroprotective effects and has been shown to reduce the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine in lab experiments is its selective activation of the CB2 receptor. This allows researchers to study the specific effects of CB2 receptor activation without the confounding effects of CB1 receptor activation. However, one limitation of using this compound is its relatively low potency compared to other CB2 receptor agonists.
Zukünftige Richtungen
There are several future directions for research on 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine. One area of research is the development of more potent CB2 receptor agonists that can be used in clinical applications. Another area of research is the investigation of the compound's effects on various diseases, including cancer, autoimmune diseases, and metabolic disorders. Additionally, there is a need for more studies on the compound's pharmacokinetics and toxicology to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine involves a multi-step process that starts with the reaction of 2,5-dimethylphenol with ethyl chloroacetate to form ethyl 2,5-dimethylphenylacetate. This compound is then reacted with sodium hydride and 1-bromo-2-butene to form 2-(2,5-dimethylphenoxy)-N-ethylbut-2-enamide. Finally, this compound is hydrogenated to form this compound.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in treating various diseases, including inflammation, pain, and neurodegenerative diseases. The compound has been found to selectively activate the CB2 receptor, which is primarily expressed in immune cells and has been shown to play a crucial role in regulating inflammation and immune responses.
Eigenschaften
IUPAC Name |
4-(2,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-15-9-5-6-10-16-14-11-12(2)7-8-13(14)3/h7-8,11,15H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPKKGLJSIEXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzoyl-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5056159.png)

![2,2'-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)imino]diethanol](/img/structure/B5056172.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5056180.png)

![8-bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5056196.png)
![3-(4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5056202.png)

![N-[3-(4-bromophenyl)-2-propen-1-ylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B5056214.png)
![1-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056226.png)

![4-(3,4-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5056241.png)
